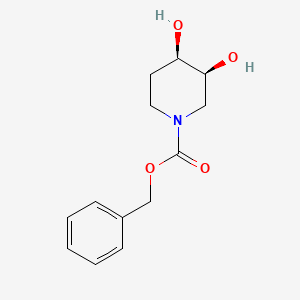

Benzyl (3S,4R)-3,4-dihydroxypiperidine-1-carboxylate

Vue d'ensemble

Description

Benzyl (3S,4R)-3,4-dihydroxypiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of two hydroxyl groups at the 3 and 4 positions of the piperidine ring, along with a benzyl ester group at the 1 position. The stereochemistry of the compound is specified by the (3S,4R) configuration, indicating the spatial arrangement of the substituents around the chiral centers.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (3S,4R)-3,4-dihydroxypiperidine-1-carboxylate typically involves the following steps:

Starting Material: The synthesis begins with a suitable piperidine derivative.

Hydroxylation: Introduction of hydroxyl groups at the 3 and 4 positions can be achieved through various hydroxylation reactions.

Esterification: The benzyl ester group is introduced at the 1 position through esterification reactions using benzyl alcohol and appropriate catalysts.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

Catalysts: Use of specific catalysts to enhance reaction rates.

Temperature Control: Maintaining optimal temperatures to favor desired reactions.

Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Benzyl (3S,4R)-3,4-dihydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products

The major products formed from these reactions include:

Oxidation Products: Ketones or aldehydes.

Reduction Products: Alcohols.

Substitution Products: Ethers or esters.

Applications De Recherche Scientifique

Benzyl (3S,4R)-3,4-dihydroxypiperidine-1-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mécanisme D'action

The mechanism of action of Benzyl (3S,4R)-3,4-dihydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl groups and the benzyl ester group play crucial roles in its binding to enzymes or receptors. The compound may inhibit or activate certain pathways, leading to its observed effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Benzyl (3S,4R)-3,4-dihydroxy-2,2-dimethylpiperidine-1-carboxylate

- Benzyl (3S,4R)-3,4-dihydroxy-5-methylpiperidine-1-carboxylate

Uniqueness

Benzyl (3S,4R)-3,4-dihydroxypiperidine-1-carboxylate is unique due to its specific stereochemistry and the presence of both hydroxyl and benzyl ester groups

Activité Biologique

Benzyl (3S,4R)-3,4-dihydroxypiperidine-1-carboxylate is a piperidine derivative that has garnered interest in various fields of biological research due to its potential therapeutic applications and unique chemical properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a piperidine ring with two hydroxyl groups at the 3 and 4 positions and a benzyl ester group at the 1 position. Its molecular formula is with a molecular weight of approximately 251.28 g/mol .

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. The hydroxyl groups enhance its ability to form hydrogen bonds with enzymes or receptors, potentially leading to inhibition or activation of specific biochemical pathways. This compound may influence neurotransmitter systems and exhibit neuroprotective effects, making it a candidate for further pharmacological studies.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells. In vitro studies have demonstrated its ability to scavenge reactive oxygen species (ROS), suggesting potential applications in neurodegenerative diseases where oxidative stress is a contributing factor .

Neuroprotective Effects

The compound has been studied for its neuroprotective effects against conditions such as Alzheimer's disease. In experimental models, it has shown promise in reducing neuronal apoptosis and improving cognitive function through modulation of neurotransmitter levels and reduction of neuroinflammation .

Anti-inflammatory Properties

This compound also exhibits anti-inflammatory activity. It has been observed to inhibit the production of pro-inflammatory cytokines in various cell lines, indicating its potential as an anti-inflammatory agent. This property could be beneficial in treating inflammatory diseases and conditions characterized by excessive inflammation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds.

| Compound Name | Molecular Formula | Biological Activity | Notes |

|---|---|---|---|

| Benzyl (3S,4R)-3-hydroxy-2,2-dimethylpiperidine-1-carboxylate | Moderate antioxidant activity | More sterically hindered structure may affect binding affinity | |

| Benzyl (3S,4R)-3-hydroxy-5-methylpiperidine-1-carboxylate | Neuroprotective effects observed | Similar mechanism but different efficacy levels |

Case Studies and Research Findings

A study published in Helvetica Chimica Acta investigated the stereochemical outcomes of derivatives related to piperidine compounds. The findings suggested that modifications at the 3 and 4 positions significantly influenced biological activity and selectivity towards specific targets . Another research effort highlighted the compound's role in modulating enzymatic pathways involved in neuroprotection and inflammation .

Propriétés

IUPAC Name |

benzyl (3S,4R)-3,4-dihydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c15-11-6-7-14(8-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,15-16H,6-9H2/t11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNUMISHXYWFZCE-NEPJUHHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]([C@@H]1O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70732563 | |

| Record name | Benzyl (3S,4R)-3,4-dihydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70732563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167096-99-3 | |

| Record name | Benzyl (3S,4R)-3,4-dihydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70732563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.